Triphenyltin

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Reducing Agent

Triphenyltin hydride excels as a reducing agent in various organic reactions. Its ability to donate a hydrogen atom (H•) facilitates transformations that wouldn't be readily achievable with other methods. Some specific examples include:

- Reductive Deselenenylation: Triphenyltin hydride, in conjunction with a catalytic amount of azobisisobutyronitrile (AIBN), can remove selenium (Se) from organic molecules. This reaction is crucial for synthesizing selenium-free analogs of bioactive compounds [].

- Free Radical Hydrostannylation: Triphenyltin hydride serves as a source of free radicals for the hydrostannylation reaction. This reaction adds a tin (Sn) and hydrogen (H) atom across a double bond (C=C) in organic molecules, creating new carbon-tin (C-Sn) bonds [].

- Reduction of α,β-Unsaturated Ketones and Esters: Triphenyltin hydride effectively reduces the carbonyl group (C=O) in α,β-unsaturated ketones and esters. This transformation alters the functional group and allows for further chemical modifications [].

These are just a few examples, and researchers are continuously exploring the potential of Triphenyltin hydride in other reduction reactions.

Radical Precursor

Beyond its reducing agent role, Triphenyltin hydride can also act as a radical precursor. In the presence of initiators like 9-borabicyclo[3.3.1]nonane (9-BBN), it generates free radicals that can then participate in various organic transformations. This approach allows for controlled radical reactions with improved selectivity [].

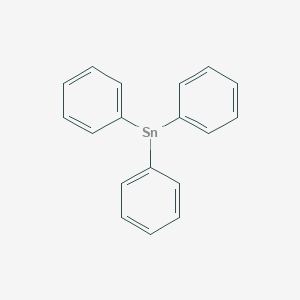

Triphenyltin is an organotin compound characterized by the formula . It consists of three phenyl groups attached to a central tin atom, making it a member of the broader class of organotin compounds. Triphenyltin appears as a white crystalline solid or a colorless liquid, depending on its specific derivative, and is soluble in organic solvents but has limited solubility in water . Its derivatives, such as triphenyltin chloride and triphenyltin hydroxide, are notable for their use in various applications including agriculture and pest control.

Additionally, triphenyltin hydride can act as a source of hydrogen radicals in radical chain reactions, which is useful in organic synthesis . The compound's reactivity is often exploited in the synthesis of other organotin derivatives and in various organic transformations.

Triphenyltin can be synthesized through several methods:

- From Triphenyltin Chloride: One common method involves treating triphenyltin chloride with lithium aluminum hydride to produce triphenyltin hydride .

- Direct Reaction with Organometallic Reagents: Triphenyltin compounds can also be formed by reacting tin(IV) chloride with phenylmagnesium bromide or other Grignard reagents.

- Hydrolysis: Hydrolysis of triphenyltin chloride or other derivatives in the presence of water yields triphenyltin hydroxide .

These methods highlight the versatility of triphenyltin synthesis within organic chemistry.

Research into the interactions of triphenyltin with biological systems has revealed significant effects on various organisms. Studies indicate that exposure leads to neurotoxic effects mediated by microglial activation, which contributes to neuronal damage . Furthermore, interactions with endocrine systems have been documented, raising concerns about reproductive health impacts in exposed species.

The compound's persistence in the environment also leads to complex interactions with aquatic ecosystems, where it can accumulate and affect food chains .

Triphenyltin shares similarities with other organotin compounds but possesses unique characteristics that distinguish it:

| Compound Name | Structure | Main Uses | Toxicity Level |

|---|---|---|---|

| Triphenyltin | Fungicide, Molluscicide | High | |

| Tributyltin | Antifouling agent | Very High | |

| Dimethyltin | Stabilizer for PVC | Moderate | |

| Monomethyltin | Antifouling agent | Moderate |